molecular formula C7H8Br2N2 B2749883 2,6-Dibromo-N,N-dimethylpyridin-4-amine CAS No. 192447-58-8

2,6-Dibromo-N,N-dimethylpyridin-4-amine

Cat. No.: B2749883
CAS No.: 192447-58-8
M. Wt: 279.963
InChI Key: DPFRJHTWUCTTEI-UHFFFAOYSA-N
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Description

2,6-Dibromo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N,N-dimethylpyridin-4-amine typically involves the bromination of N,N-dimethylpyridin-4-amine. One common method includes reacting N,N-dimethylpyridin-4-amine with bromine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.

    Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions

Properties

IUPAC Name

2,6-dibromo-N,N-dimethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFRJHTWUCTTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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